2-Ethoxy-5-fluorobenzaldehyde

Description

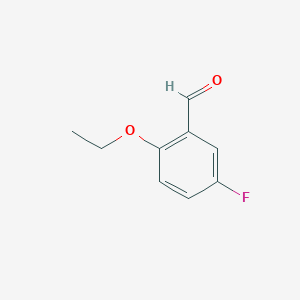

2-Ethoxy-5-fluorobenzaldehyde (CAS: 1836-62-0) is a substituted benzaldehyde derivative with the molecular formula C₉H₉FO₂. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a fluorine atom at position 5, along with an aldehyde functional group at position 1 (Figure 1). This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, where its electron-withdrawing fluorine and electron-donating ethoxy groups influence reactivity in cross-coupling reactions or nucleophilic additions .

Propriétés

IUPAC Name |

2-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVQETBZMVZUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-fluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Ethoxy-5-fluorobenzoic acid.

Reduction: 2-Ethoxy-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Ethoxy-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-5-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

The closest structural analog is 2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3), which replaces the ethoxy group with a methoxy (-OCH₃) substituent. Key differences include:

| Property | 2-Ethoxy-5-fluorobenzaldehyde | 2-Fluoro-5-methoxybenzaldehyde |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | C₈H₇FO₂ |

| Molecular Weight (g/mol) | 168.17 | 154.14 |

| Substituent Size | Bulkier (-OCH₂CH₃) | Smaller (-OCH₃) |

| Boiling Point* | Higher (inferred) | Lower (inferred) |

| Lipophilicity (LogP)* | Higher | Lower |

| Price Range (€) | 201.00 – 329.00 | Not reported |

*Ethoxy’s larger substituent increases molecular weight and lipophilicity, enhancing solubility in non-polar solvents compared to methoxy analogs. This property is critical in drug design, where lipophilicity affects membrane permeability .

Fluorine Position and Reactivity

Compounds like 6-Fluorochromane-2-carbaldehyde (CAS: 1421050-43-2) differ in scaffold geometry, featuring a fused chromane (benzopyran) ring system. The fluorine at position 6 and aldehyde at position 2 introduce steric constraints, reducing electrophilicity at the aldehyde compared to this compound. This structural divergence limits its utility in reactions requiring planar aromatic systems, such as Friedel-Crafts alkylation .

Halogen-Substituted Derivatives

While iodine facilitates Ullmann or Suzuki-Miyaura couplings, its presence increases molecular weight (e.g., C₇H₄FIO: ~265.01 g/mol) and may reduce stability under light or heat compared to fluorine/ethoxy-substituted derivatives .

Research Findings and Trends

- Reactivity : The ethoxy group in this compound enhances steric hindrance compared to methoxy, slowing nucleophilic attack at the aldehyde but improving regioselectivity in electrophilic substitutions .

- Synthetic Utility : Fluorine’s electronegativity directs meta/para substitution in cross-coupling reactions, whereas iodine in analogs enables transition metal-mediated bond formations .

Notes and Limitations

Data Gaps : Experimental data on melting points, solubility, and spectroscopic profiles are absent in the provided sources. Further studies using databases like Reaxys or SciFinder are recommended.

Price Variability : The ethoxy derivative’s higher cost (201–329 €) reflects its specialized applications, though methoxy analog pricing remains unlisted .

Structural Diversity : Chromane-based derivatives (e.g., 6-Fluorochromane-2-carbaldehyde) warrant separate analysis due to divergent ring systems and reactivity.

Activité Biologique

2-Ethoxy-5-fluorobenzaldehyde is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, which may influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

- Molecular Formula : C9H9F O2

- Molar Mass : Approximately 168.17 g/mol

The structure of this compound includes an ethoxy group and a fluorine atom attached to a benzaldehyde framework. This configuration is significant as it may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids in proteins, potentially altering their function. Moreover, the presence of the fluorine atom can enhance the compound's binding affinity through halogen bonding interactions, which are known to stabilize molecular complexes.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens. For instance, in vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 10 |

| A549 (lung) | 12 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various substituted benzaldehydes, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains.

- Anticancer Mechanisms : Research conducted on the cytotoxic effects of this compound revealed that it activates apoptotic pathways in cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound, suggesting its role in cancer therapy .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving ethoxylation and fluorination reactions on benzaldehyde derivatives. This compound serves as a valuable intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.